

A Comprehensive Review of Sesquiterpenoids from Merulius Species: Isolation, Structure, and Bioactivity

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Compound of Interest

Compound Name: *Merulidial*

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Introduction

The fungal genus *Merulius*, and its more recent taxonomic classification *Phlebia*, belonging to the Basidiomycetes class, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids, a class of 15-carbon terpenoids, are particularly prominent. These compounds are biosynthesized from farnesyl pyrophosphate (FPP) and subsequently modified to generate a wide array of carbon skeletons. [1][2] This technical guide provides a comprehensive review of the sesquiterpenoids isolated from *Merulius* species, with a particular focus on *Merulius tremellosus* (also known as *Phlebia tremellosa*). We will delve into the isolation, structural elucidation, and reported biological activities of these fascinating molecules.

Sesquiterpenoid Skeletons from Merulius Species

Research into the chemical constituents of *Merulius tremellosus* has led to the isolation and characterization of sesquiterpenoids belonging to several distinct skeletal classes. These include the well-established isolactarane and sterpurane types, as well as the more recently discovered seco-sterpurane, phlebiane, and merulane skeletons. The co-occurrence of these varied structural motifs within the same fungal species suggests a complex and interconnected

biosynthetic network, offering exciting opportunities for biosynthetic pathway elucidation and enzyme discovery.

Data Presentation: Sesquiterpenoids from *Merulius tremellosus*

The following tables summarize the quantitative data for key sesquiterpenoids isolated from *Merulius tremellosus* (*Phlebia tremellosa*).

Table 1: Recently Characterized Sesquiterpenoids from *Phlebia tremellosa*

Compound	Molecular Formula	Skeleton	Key 1H NMR Data (δ , multiplicity, J in Hz)	Key 13C NMR Data (δ)	Source
Phlebidol	C ₁₅ H ₂₄ O ₃	seco-sterpurane	4.09 (d, 11.2), 3.89 (d, 11.2), 2.86 (m)	145.8, 128.4, 77.2, 70.5, 69.8	[1]
Phlebioic acid	C ₁₅ H ₂₂ O ₃	phlebiane	2.70 (m), 2.54 (dd, 12.4, 18.0), 2.19 (d, 1.6)	178.9, 153.8, 122.9, 70.1, 47.9	[1]
Phlebiolide	C ₁₅ H ₂₀ O ₄	merulane	4.82 (dd, 2.4, 16.1), 3.21 (m), 1.33 (s)	174.3, 153.8, 122.9, 70.1, 47.9	[1]
Phlelactone A	C ₁₅ H ₁₈ O ₃	isolactarane	7.09 (s), 6.13 (s), 4.90 (d, 12.6), 4.60 (d, 12.6)	170.8, 158.4, 142.1, 124.9, 117.8, 67.2	
Phlelactone B	C ₁₅ H ₁₈ O ₃	isolactarane	7.10 (s), 6.14 (s), 4.91 (d, 12.6), 4.61 (d, 12.6)	170.8, 158.4, 142.1, 124.9, 117.8, 67.2	

Table 2: Historically Significant Sesquiterpenoids from *Merulius tremellosus*

Compound	Molecular Formula	Skeleton	Reported Biological Activities	Source
Merulidial	C ₁₅ H ₂₀ O ₃	isolactarane	Antimicrobial, Mutagenic, Cytotoxic	
Merulactone	C ₁₅ H ₂₀ O ₃	isolactarane	Precursor to Phlelactones	
Tremetriol	C ₁₅ H ₂₄ O ₃	sterpurane	Biosynthetically related to isolactaranes	

Note: Detailed NMR data for the compounds listed in Table 2, originally reported by Sterner et al. (1990), were not available in the searched resources.

Experimental Protocols

The isolation and characterization of sesquiterpenoids from *Merulius* species generally follow a well-defined workflow, as detailed in several key publications.

Fungal Culture and Fermentation

- Strain: *Phlebia tremellosa* ECN184, isolated from the leaves of *Senna alata*.
- Culture Medium: 2% malt extract agar (MEA) without chloramphenicol.
- Incubation: The fungus is inoculated onto MEA plates and incubated at 27 °C for 30 days. For liquid cultures, a medium consisting of glucose, peptone, and malt extract in tap water is used, with static incubation at 25°C for approximately 47 days.

Extraction and Isolation

- Extraction: The fermented materials (mycelia and agar) are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure. For liquid cultures, the culture filtrate is partitioned with ethyl acetate.

- **Solvent Partitioning:** The crude methanol extract is partitioned between ethyl acetate and water. The ethyl acetate soluble fraction, containing the majority of the sesquiterpenoids, is collected.
- **Chromatographic Purification:** The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the individual compounds. This typically involves:
 - **Silica Gel Column Chromatography:** The crude extract is first fractionated on a silica gel column, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate or acetone/hexane).
 - **Sephadex LH-20 Column Chromatography:** Further purification of the fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent.
 - **Preparative Thin-Layer Chromatography (TLC):** This technique can be used for the separation of closely related compounds.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure compounds is typically performed on a preparative HPLC system, often with a C18 column and a methanol/water or acetonitrile/water mobile phase.

Structure Elucidation

The structures of the isolated sesquiterpenoids are determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecules.
- **X-ray Crystallography:** In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

- Electronic Circular Dichroism (ECD): Comparison of experimental and calculated ECD spectra can also be used to determine the absolute configuration of chiral molecules.

Mandatory Visualization

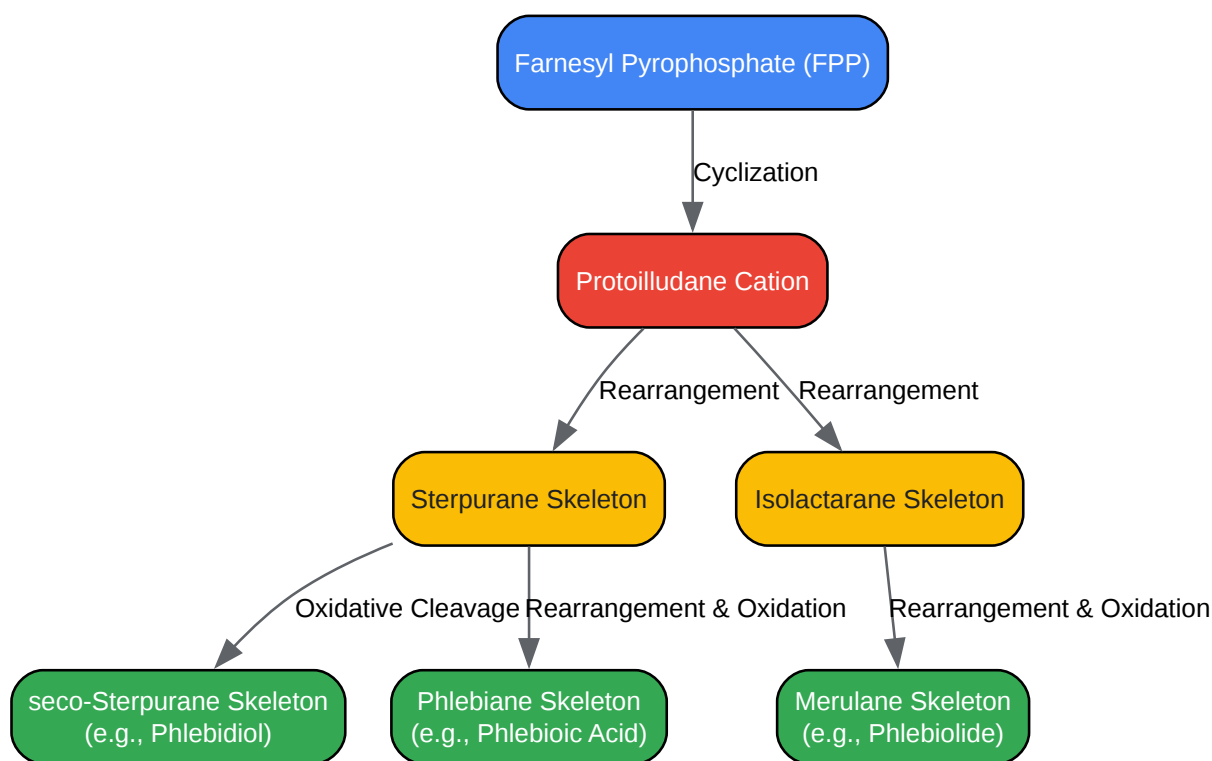
Experimental Workflow



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Caption: A generalized workflow for the isolation and characterization of sesquiterpenoids from *Merulius* species.

Plausible Biosynthetic Pathway



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References

- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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